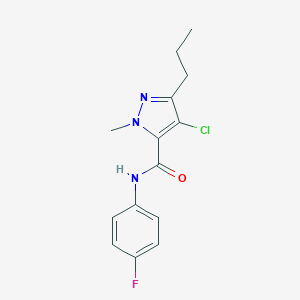
4-chloro-N-(4-fluorophenyl)-1-methyl-3-propyl-1H-pyrazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-chloro-N-(4-fluorophenyl)-1-methyl-3-propyl-1H-pyrazole-5-carboxamide is a chemical compound that belongs to the class of pyrazole carboxamides. It is a potent and selective inhibitor of the protein kinase C theta (PKCθ) enzyme. PKCθ is a crucial regulator of T-cell activation, and its inhibition has shown promising results in the treatment of autoimmune diseases and transplant rejection.
Mecanismo De Acción
The mechanism of action of 4-chloro-N-(4-fluorophenyl)-1-methyl-3-propyl-1H-pyrazole-5-carboxamide involves the inhibition of the PKCθ enzyme. PKCθ is a crucial regulator of T-cell activation, and its inhibition leads to the suppression of T-cell activation and cytokine production. The compound selectively inhibits PKCθ over other isoforms of PKC, which makes it a promising therapeutic agent for autoimmune diseases and transplant rejection.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-chloro-N-(4-fluorophenyl)-1-methyl-3-propyl-1H-pyrazole-5-carboxamide have been extensively studied. The compound has been shown to inhibit the activation of T-cells and reduce the production of pro-inflammatory cytokines, such as interleukin-2 and interferon-gamma. It has also been shown to reduce the infiltration of immune cells into the affected tissues in animal models of autoimmune diseases. The compound has a good safety profile and does not cause significant toxicity in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4-chloro-N-(4-fluorophenyl)-1-methyl-3-propyl-1H-pyrazole-5-carboxamide in lab experiments are its high selectivity for PKCθ, its potency in inhibiting T-cell activation, and its good safety profile. The compound can be used in various animal models of autoimmune diseases and transplant rejection to study its efficacy and mechanism of action. However, the limitations of using this compound in lab experiments are its high cost and the need for specialized equipment and expertise for its synthesis and purification.
Direcciones Futuras
The future directions for research on 4-chloro-N-(4-fluorophenyl)-1-methyl-3-propyl-1H-pyrazole-5-carboxamide include:
1. Clinical trials to test the efficacy and safety of the compound in humans with autoimmune diseases and transplant rejection.
2. Development of more potent and selective inhibitors of PKCθ for the treatment of autoimmune diseases and transplant rejection.
3. Studies to investigate the long-term effects of the compound on the immune system and other physiological processes.
4. Investigation of the role of PKCθ in other diseases, such as cancer and infectious diseases, and the potential use of PKCθ inhibitors in their treatment.
5. Development of new methods for the synthesis and purification of the compound to reduce its cost and increase its availability for research and clinical use.
Conclusion:
In conclusion, 4-chloro-N-(4-fluorophenyl)-1-methyl-3-propyl-1H-pyrazole-5-carboxamide is a promising therapeutic agent for the treatment of autoimmune diseases and transplant rejection. Its selective inhibition of PKCθ and its ability to suppress T-cell activation make it a potential alternative to current immunosuppressive therapies. Further research is needed to fully understand the mechanism of action and long-term effects of the compound and to develop more potent and selective inhibitors of PKCθ.
Métodos De Síntesis
The synthesis of 4-chloro-N-(4-fluorophenyl)-1-methyl-3-propyl-1H-pyrazole-5-carboxamide involves the reaction of 4-chloro-3-nitrobenzoic acid with 4-fluoroaniline in the presence of triethylamine and dimethylformamide. The resulting intermediate is then reacted with 1-methyl-3-propyl-1H-pyrazol-5-amine in the presence of acetic anhydride and pyridine to yield the final product. The synthesis of this compound has been reported in several research articles, and the yield and purity of the product have been optimized.
Aplicaciones Científicas De Investigación
4-chloro-N-(4-fluorophenyl)-1-methyl-3-propyl-1H-pyrazole-5-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the activation of T-cells, which play a crucial role in the pathogenesis of autoimmune diseases and transplant rejection. The compound has been tested in various animal models of autoimmune diseases, such as rheumatoid arthritis, multiple sclerosis, and type 1 diabetes, and has shown promising results in reducing the severity of the diseases. It has also been tested in preclinical models of transplant rejection and has shown efficacy in preventing graft rejection.
Propiedades
Nombre del producto |
4-chloro-N-(4-fluorophenyl)-1-methyl-3-propyl-1H-pyrazole-5-carboxamide |
|---|---|
Fórmula molecular |
C14H15ClFN3O |
Peso molecular |
295.74 g/mol |
Nombre IUPAC |
4-chloro-N-(4-fluorophenyl)-2-methyl-5-propylpyrazole-3-carboxamide |
InChI |
InChI=1S/C14H15ClFN3O/c1-3-4-11-12(15)13(19(2)18-11)14(20)17-10-7-5-9(16)6-8-10/h5-8H,3-4H2,1-2H3,(H,17,20) |
Clave InChI |
LJMXHJSUXDRHIG-UHFFFAOYSA-N |
SMILES |
CCCC1=NN(C(=C1Cl)C(=O)NC2=CC=C(C=C2)F)C |
SMILES canónico |
CCCC1=NN(C(=C1Cl)C(=O)NC2=CC=C(C=C2)F)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



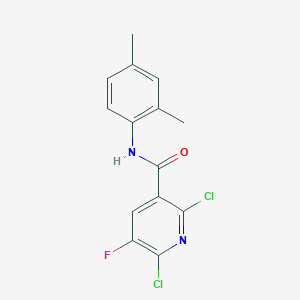
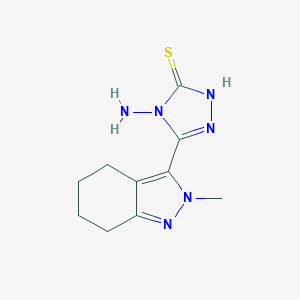
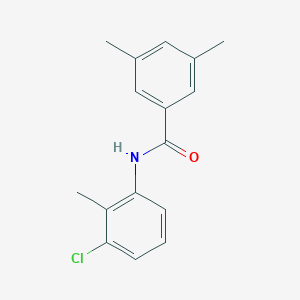
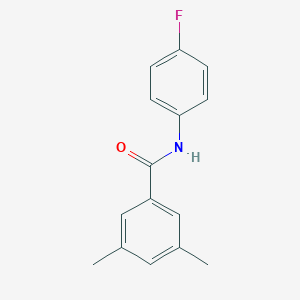
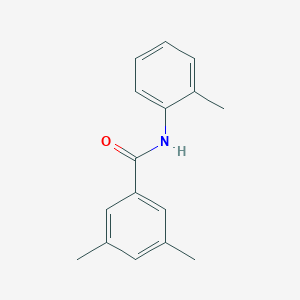
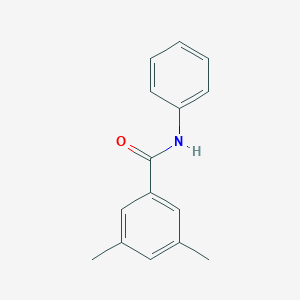
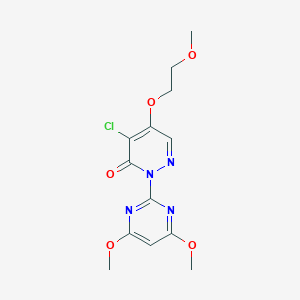
![6-(2,3-Dihydro-1,4-benzodioxin-2-yl)-3-(2-methylbenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287562.png)
![6-(1-ethyl-3-methyl-1H-pyrazol-5-yl)-3-(2-methylbenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287563.png)
![3-(2-methylbenzyl)-6-(1-methyl-3-propyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287564.png)
![6-(1,3-dimethyl-1H-pyrazol-5-yl)-3-(2-methylbenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287565.png)
![[3-(2-Methylbenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl 2-naphthyl ether](/img/structure/B287566.png)
![6-(2,4-Dichlorobenzyl)-3-(2-methylbenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287567.png)
![6-(2-Fluorobenzyl)-3-(2-methylbenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287571.png)